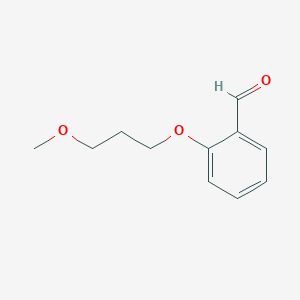

2-(3-Methoxypropoxy)benzaldehyde

描述

2-(3-Methoxypropoxy)benzaldehyde is a chemical compound that belongs to the class of benzaldehydesThis compound is a derivative of vanillin, a well-known flavoring agent used in the food industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropoxy)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods

Industrial production methods for this compound typically involve bulk manufacturing, sourcing, and procurement. Companies like ChemScene and Ambeed provide this compound in bulk quantities .

化学反应分析

Types of Reactions

2-(3-Methoxypropoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The methoxypropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted benzaldehydes depending on the specific reaction conditions and reagents used .

科学研究应用

2-(3-Methoxypropoxy)benzaldehyde has several scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.

Industry: Utilized in the production of flavoring agents and other industrial chemicals.

作用机制

The mechanism of action of 2-(3-Methoxypropoxy)benzaldehyde involves its interaction with cellular antioxidation systems. It acts as a redox-active compound that disrupts cellular redox homeostasis and antioxidation systems, leading to the inhibition of microbial growth . The molecular targets include superoxide dismutases and glutathione reductase, which are key components of the cellular antioxidation system .

相似化合物的比较

Similar Compounds

Vanillin: A well-known flavoring agent with similar structural features.

2-Methoxybenzaldehyde: Another benzaldehyde derivative with a methoxy group at the ortho position.

3-Methoxybenzaldehyde: A benzaldehyde derivative with a methoxy group at the meta position.

Uniqueness

2-(3-Methoxypropoxy)benzaldehyde is unique due to its methoxypropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzaldehyde derivatives and contributes to its specific applications in various fields.

生物活性

2-(3-Methoxypropoxy)benzaldehyde, with the chemical formula CHO and CAS number 853643-70-6, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a benzaldehyde moiety substituted with a methoxypropoxy group. This structural configuration is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of benzaldehyde derivatives have been documented in various cancer cell lines. For example, related compounds have demonstrated anti-proliferative effects against cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest . While direct studies on this compound are scarce, the presence of the aldehyde functional group is often associated with cytotoxic properties in similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Membrane Disruption : Similar compounds have been shown to interact with bacterial membranes, leading to increased permeability and cell death .

- Modulation of Antibiotic Efficacy : By altering the permeability of bacterial membranes, this compound could enhance the efficacy of existing antibiotics.

Study on Benzaldehyde Derivatives

A comprehensive study evaluated various benzaldehyde derivatives for their antimicrobial properties. The findings indicated that structural modifications significantly affect their biological activity. Compounds similar to this compound were found to reduce the MIC values of standard antibiotics when combined, suggesting a synergistic effect .

Cytotoxicity Assessment

Another research effort focused on the cytotoxic effects of benzaldehyde derivatives against different cancer cell lines. The results showed that certain derivatives exhibited potent anti-cancer properties, leading to cell death through apoptosis pathways . Although specific data for this compound were not provided, its structural characteristics imply a potential for similar effects.

Data Summary

| Property | Description |

|---|---|

| Chemical Formula | CHO |

| CAS Number | 853643-70-6 |

| Antimicrobial Activity | Potentially enhances antibiotic efficacy |

| Cytotoxicity | Suggested anti-proliferative effects in cancer cells |

| Mechanisms | Covalent bonding, membrane disruption |

属性

IUPAC Name |

2-(3-methoxypropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJHBPLCUDFAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。